2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H16O4S12. It is used in laboratory chemicals3.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. Various methods have been reported, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents4. Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis4. However, specific synthesis methods for “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” are not readily available in the literature.Molecular Structure Analysis
The molecular structure of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” consists of 17 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom12. The average mass is 316.371 Da and the monoisotopic mass is 316.076935 Da2.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate”. However, benzofuran derivatives in general have been reported to undergo various chemical reactions, including cyclization, isomerization, and metathesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” are not explicitly mentioned in the literature. However, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)3.Safety And Hazards
“2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed3.
Future Directions
There is limited information available on the future directions of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate”. However, benzofuran derivatives in general have been reported to have potential applications in the treatment of various diseases due to their diverse pharmacological activities6.
properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOFPWUQPRTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597891 | |
Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
26278-25-1 | |
Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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